dipotassium;palladium(2+);disulfite

Description

Overview of Coordination Complexes Featuring Oxo-Sulfur Ligands

Oxo-sulfur ligands are a class of ligands that contain both sulfur and oxygen atoms. Examples include sulfate (B86663) (SO₄²⁻), sulfite (B76179) (SO₃²⁻), and thiosulfate (B1220275) (S₂O₃²⁻). These ligands can coordinate to metal centers in various modes, such as monodentate, bidentate, or bridging, leading to a wide range of structural and electronic properties in the resulting complexes. The sulfite ion (SO₃²⁻), in particular, can coordinate through either the sulfur atom or an oxygen atom, an example of linkage isomerism. This versatility in coordination influences the stability, reactivity, and spectroscopic properties of the metal complexes. In the context of palladium, the soft nature of Pd(II) often favors coordination through the softer sulfur atom of the sulfite ligand.

Significance of Palladium(II) in Inorganic and Organometallic Chemistry

Palladium, a group 10 transition metal, is most commonly found in its +2 oxidation state in coordination and organometallic compounds. researchgate.net The chemistry of palladium(II) is of paramount importance, primarily due to its exceptional catalytic activity. researchgate.net Pd(II) complexes are workhorses in a multitude of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The significance of Pd(II) stems from its ability to readily undergo key elementary steps in catalytic cycles, including oxidative addition, migratory insertion, transmetalation, and reductive elimination. wikipedia.org Palladium(II) complexes typically adopt a square planar geometry, which influences their reactivity and allows for facile ligand exchange. researchgate.net This electronic and geometric configuration makes Pd(II) a versatile metal center for a wide range of chemical transformations.

Systematic Chemical Nomenclature and Identity of Dipotassium (B57713);Palladium(2+);Disulfite (Potassium Disulfitopalladate(II))

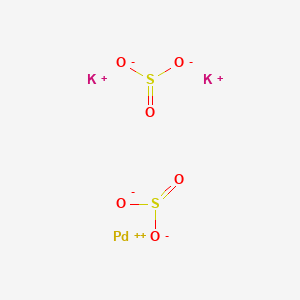

The compound with the formula K₂[Pd(SO₃)₂] is systematically named potassium disulfitopalladate(II). The name indicates the presence of potassium (K⁺) cations, a central palladium (Pd) atom in the +2 oxidation state, and two sulfite (SO₃²⁻) ligands. The "-ate" suffix in "palladate" signifies that the complex is an anion. It is also referred to by synonyms such as potassium palladium sulfite. thermofisher.com

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| Systematic Name | Potassium disulfitopalladate(II) |

| Synonyms | dipotassium;palladium(2+);disulfite, Potassium palladium sulfite |

| Molecular Formula | K₂Pd(SO₃)₂ |

| Molecular Weight | 344.75 g/mol |

| CAS Number | 68310-13-4 |

Contextualization within Broader Palladium-Chalcogenide Research

The study of this compound falls within the broader field of palladium-chalcogenide chemistry. Chalcogens are the elements in Group 16 of the periodic table, which includes oxygen, sulfur, selenium, and tellurium. Palladium complexes with chalcogen-containing ligands, particularly organochalcogen ligands, have garnered significant interest as they are often more stable to air and moisture compared to their phosphine-based counterparts. researchgate.net

Research in this area explores the synthesis, structure, and reactivity of these complexes, with a significant focus on their applications in catalysis. researchgate.netdntb.gov.ua Palladium chalcogenide species have been identified or proposed as active catalysts or catalyst precursors in various cross-coupling reactions. researchgate.netdntb.gov.ua The nature of the palladium-chalcogen bond plays a critical role in the stability and catalytic performance of these complexes. The investigation of simple inorganic chalcogenide complexes like potassium disulfitopalladate(II) provides fundamental insights into the coordination preferences and electronic properties of the palladium-chalcogen interaction.

Scope and Objectives of Academic Inquiry for this compound

The primary driver for academic research into potassium disulfitopalladate(II) appears to be its application in chemical sensing. Specifically, this compound has been identified as a promising material for the colorimetric detection of carbon monoxide (CO). researchgate.net

The main objective of this research is to develop simple, cost-effective, and portable sensors for monitoring CO, which is a colorless, odorless, and highly toxic gas. researchgate.net Potassium disulfitopalladate(II) is utilized as a sensing material, often by dyeing it onto a porous substrate like polyester (B1180765) fabric. researchgate.net The sensing mechanism is based on a distinct color change that occurs upon exposure to carbon monoxide. This color change, typically from yellow to dark gray, is due to the reaction of the palladium(II) complex with CO, which acts as a reducing agent, leading to the formation of metallic palladium (Pd⁰) particles. researchgate.net

The research in this area focuses on:

Fabrication of the sensor: Developing methods to effectively immobilize K₂[Pd(SO₃)₂] onto various substrates.

Performance evaluation: Investigating the sensor's sensitivity, selectivity, response time, and stability under different conditions.

Mechanism elucidation: Understanding the chemical reaction between the palladium complex and carbon monoxide that leads to the color change.

This application highlights a practical outcome of fundamental studies in palladium-sulfur coordination chemistry, demonstrating how the reactivity of a specific complex can be harnessed for important real-world applications.

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;palladium(2+);disulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQANBGFHSMNUGH-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O6PdS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68310-13-4 | |

| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(2+) dipotassium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Historical Perspectives on the Synthesis of Palladium-Sulfur Compounds

The development of palladium-sulfur chemistry is intrinsically linked to the broader history of platinum group metal chemistry and the understanding of sulfur's diverse coordination modes. Early studies in the late 19th and early 20th centuries focused on the fundamental reactions of palladium salts with simple sulfur-containing ligands. Palladium(II), being a soft metal ion, generally forms strong complexes with soft donor ligands like those containing sulfur. nahrainuniv.edu.iq This principle has been a guiding concept in the synthesis of palladium-sulfur compounds.

Historically, the synthesis of palladium sulfide (B99878) (PdS) was reported as early as 1813 by Berzelius, who reacted palladium directly with sulfur. wikipedia.org The reaction of palladium(II) salts with hydrogen sulfide to precipitate PdS has also been a long-established analytical method. wikipedia.org The exploration of more complex palladium-sulfur compounds, including those with sulfite (B76179) and thiosulfate (B1220275) ligands, followed as the understanding of coordination chemistry advanced. These ligands can bind to palladium(II) through either the sulfur or oxygen atoms, leading to a rich structural chemistry. nahrainuniv.edu.iq The study of palladium-sulfur-nitrogen complexes has also been an active area of research, further expanding the diversity of known palladium-sulfur compounds. st-andrews.ac.ukrsc.org

Direct and Indirect Synthetic Strategies for Dipotassium (B57713);Palladium(2+);Disulfite

The primary and most direct synthetic route to dipotassium palladium(2+) disulfite involves the reaction of a palladium(II) salt, typically palladium(II) chloride (PdCl₂), with potassium sulfite (K₂SO₃) in an aqueous solution. ontosight.ai This reaction leads to the formation of the square planar [Pd(SO₃)₂]²⁻ complex, with potassium ions acting as counterions. ontosight.ai

Direct Synthesis: The synthesis can be represented by the following equation: PdCl₂ + 2K₂SO₃ → K₂[Pd(SO₃)₂] + 2KCl

This method is straightforward and relies on the availability of the starting materials. The product, potassium disulfitopalladate(II), is a white powder. cymitquimica.com

An indirect approach to forming palladium-sulfito complexes involves the insertion of sulfur dioxide (SO₂) into palladium-alkoxide (Pd-OR) bonds. For instance, mononuclear palladium-hydroxo complexes can react with SO₂ in an alcohol solvent to yield alkyl sulfito palladium complexes. nih.govrsc.org While this method does not directly produce dipotassium palladium(2+) disulfite, it demonstrates a key reactive pathway for the formation of palladium-sulfito linkages.

Precursor Reactivity and Ligand Selection in Complex Formation

The choice of palladium precursor is a critical factor in the synthesis of its complexes. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common starting materials. acs.org The reactivity of these precursors can be influenced by the solvent and the presence of other ligands. For the synthesis of dipotassium palladium(2+) disulfite, PdCl₂ is a suitable precursor due to its solubility in aqueous solutions upon complexation with chloride ions and its ready reaction with sulfite. ontosight.ai

The sulfite ion (SO₃²⁻) acts as the ligand in the formation of K₂[Pd(SO₃)₂]. Sulfite is an ambidentate ligand, meaning it can coordinate to the palladium center through either a sulfur or an oxygen atom. In the case of [Pd(SO₃)₂]²⁻, the sulfite ligands are coordinated to the palladium(II) center through oxygen atoms, forming Pd-O bonds in a square planar geometry. ontosight.ai The selection of sulfite as a ligand is crucial for the formation of this specific complex. The nature of the ligand plays a significant role in the structure and reactivity of the resulting palladium complex. nahrainuniv.edu.iq

Purity Assessment and Isolation Techniques

The isolation and purification of palladium complexes are essential to obtain materials with well-defined properties. For dipotassium palladium(2+) disulfite, which is synthesized in an aqueous solution, isolation can typically be achieved by precipitation or crystallization. Given that it is described as a white powder with low solubility in water, it may precipitate from the reaction mixture upon formation or with a change in conditions such as cooling or the addition of a less polar solvent. cymitquimica.com

The purity of the isolated complex can be assessed using a variety of analytical techniques. Elemental analysis provides the empirical formula of the compound, confirming the ratio of potassium, palladium, sulfur, and oxygen. Spectroscopic methods are also invaluable. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the sulfite ligands and to determine their coordination mode (through sulfur or oxygen). Nuclear Magnetic Resonance (NMR) spectroscopy, while less common for this specific inorganic complex, can be a powerful tool for characterizing the ligand environment in related organometallic palladium complexes. acs.org X-ray diffraction (XRD) of a single crystal would provide definitive structural information, confirming the square planar geometry and the coordination of the sulfite ligands. acs.org

For related palladium complexes, techniques such as High-Performance Liquid Chromatography (HPLC) have been used for isolation and purification. mdpi.com The characterization of palladium species can also be performed using techniques like X-ray Photoelectron Spectroscopy (XPS) and Thermal Gravimetric Analysis (TGA). mdpi.comnih.govrsc.org

Green Chemistry Principles in the Synthesis of Palladium Disulfite Complexes

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgresearchgate.net While specific research into the green synthesis of dipotassium palladium(2+) disulfite is not widely documented, general principles of green chemistry in palladium catalysis can be applied.

A key aspect of a green synthesis is the use of non-toxic and environmentally friendly solvents. The described synthesis of K₂[Pd(SO₃)₂] in an aqueous solution is advantageous from a green chemistry perspective, as water is a safe and abundant solvent. ontosight.ai

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. The direct synthesis of K₂[Pd(SO₃)₂] from PdCl₂ and K₂SO₃ can be relatively atom-economical, with the main byproduct being potassium chloride.

Recent trends in green synthesis of palladium complexes often involve the use of bioreductants and stabilizers derived from plant extracts or other natural sources. mdpi.comnih.govnih.gov While these methods are more commonly applied to the synthesis of palladium nanoparticles, the underlying principles of using renewable and non-toxic reagents could potentially be adapted for the synthesis of palladium complexes like dipotassium palladium(2+) disulfite. The goal would be to replace hazardous reagents and minimize waste generation.

Structural Elucidation and Solid State Characteristics

Crystallographic Analysis (e.g., X-ray Diffraction) of Dipotassium (B57713);Palladium(2+);Disulfite

No published X-ray diffraction studies for dipotassium;palladium(2+);disulfite could be identified. Consequently, fundamental crystallographic data remains unknown.

Determination of Crystal System and Space Group

Without experimental crystallographic data, the crystal system (e.g., cubic, tetragonal, monoclinic) and the space group, which describes the symmetry of the crystal lattice, for this compound have not been determined.

Palladium(II) Coordination Geometry and Bond Parameters

The coordination environment of the palladium(II) ion in this complex, including its geometry (e.g., square planar, tetrahedral, octahedral), and the specific bond lengths and angles between palladium and the disulfite ligands, are not documented.

Disulfite Ligand Conformation and Bonding Mode

Details regarding the conformation of the disulfite (S₂O₅²⁻) ligand and its mode of bonding to the palladium(II) center (e.g., monodentate, bidentate, bridging) are not available in the current body of scientific literature.

Solid-State NMR Spectroscopy for Structural Insights

A search for solid-state NMR spectroscopic data for this compound yielded no specific results. While solid-state NMR is a powerful technique for probing the local environment of atomic nuclei in solid materials, it does not appear to have been applied to this particular compound.

Polymorphism and Anhydrous/Hydrated Forms

There is no information available in the scientific literature concerning the existence of different crystalline forms (polymorphism) or the presence of anhydrous versus hydrated forms of this compound.

Based on a comprehensive search of available scientific literature, no research findings or data on the high-pressure structural behavior of the chemical compound this compound (K₂Pd(SO₃)₂) have been identified.

Therefore, the section on "," specifically subsection 3.4, "High-Pressure Structural Behavior," cannot be completed. The strict adherence to the provided outline and the focus solely on the specified compound, as per the user's instructions, prevents the inclusion of information on related but distinct palladium compounds for which high-pressure data exists.

Further research would be required to investigate the effects of high pressure on the crystal structure, bond lengths, and bond angles of this compound. Such a study would likely involve high-pressure X-ray diffraction or other advanced analytical techniques to elucidate any pressure-induced phase transitions or changes in its solid-state characteristics.

Electronic Structure and Advanced Spectroscopic Investigations

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

XAS and XPS are powerful, element-specific techniques used to probe the electronic properties and local structure of materials. nih.gov They have been applied to understand the coordination chemistry of palladium complexes, including those with sulfur-based ligands.

X-ray Photoelectron Spectroscopy (XPS) directly measures the binding energies of core-level electrons, which are sensitive to the chemical environment and oxidation state of the atom. For palladium complexes, the Pd 3d core level is typically analyzed. In a square-planar Pd(II) complex, which has a d⁸ electronic configuration, characteristic binding energies are observed. unt.eduscite.ai Studies on related palladium(II) compounds show Pd 3d₅/₂ binding energies in the range of 337.1 eV to 338.0 eV, confirming the +2 oxidation state. researchgate.netresearchgate.net The energy separation between the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components is consistently around 5.2-5.3 eV. researchgate.netthermofisher.com

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the palladium K-edge (around 24.35 keV) also serves as a robust indicator of oxidation state. rsc.orgacs.org The energy of the absorption edge increases with the formal oxidation state of the palladium center. nih.gov Analysis of palladium(II) sulfite (B76179) species formed in solution confirms the Pd(II) state, distinguishing it clearly from Pd(0) and Pd(IV) species. diva-portal.orggeoscienceworld.org

Table 1: Representative XPS Binding Energies for Palladium(II) Complexes

| Core Level | Binding Energy (eV) | Reference Compound Type |

|---|---|---|

| Pd 3d₅/₂ | 337.1 - 338.0 | Palladium(II) Complexes |

| Pd 3d₃/₂ | 342.4 - 343.3 | Palladium(II) Complexes |

Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic environment around the absorbing element, including bond distances and coordination numbers. desy.deresearchgate.net For palladium(II) sulfite complexes, which serve as an analogue, the palladium center is typically coordinated to sulfur atoms from the sulfite ligands. EXAFS analysis reveals a first coordination shell dominated by Pd-S interactions. desy.de

Fitting of the EXAFS data indicates a Pd-S bond distance of approximately 2.30 Å with a coordination number of four, consistent with a square-planar geometry where two bidentate sulfite ligands are each bonded through sulfur. This coordination environment is typical for soft palladium(II) interacting with the soft sulfur donor atom of the sulfite ligand.

Table 2: Structural Parameters from EXAFS Analysis of a Palladium-Sulfite System

| Interaction | Coordination Number (N) | Bond Distance (R, Å) |

|---|---|---|

| Pd-S | ~4 | ~2.30 |

The chemical state of sulfur can be investigated using XPS of the S 2p region and XANES at the S K-edge. In sulfite-containing compounds, the S 2p binding energy is characteristically found around 166-167 eV, which is distinct from sulfide (B99878) (S²⁻, ~161-162 eV) or sulfate (B86663) (SO₄²⁻, ~169-170 eV). researchgate.net This allows for clear identification of the ligand species coordinated to the palladium. Upon coordination, shifts in the S 2p binding energy can provide further information about the nature of the Pd-S bond.

Advanced Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the complex, offering a detailed fingerprint of its structure and bonding. nih.gov

In palladium(II) sulfite complexes, FT-IR and Raman spectra display characteristic vibrational modes for both the internal ligand vibrations and the palladium-ligand bonds. biointerfaceresearch.com The sulfite ligand (SO₃²⁻) has C₃ᵥ symmetry in its free state, with four fundamental vibrational modes. Upon coordination to palladium through the sulfur atom, its symmetry is lowered to Cₛ, causing the degenerate modes to split and all modes to become active in both IR and Raman spectra.

Key vibrational bands include the symmetric and antisymmetric S-O stretching modes (ν(S-O)) and the O-S-O bending modes (δ(O-S-O)). The coordination to palladium gives rise to new low-frequency bands corresponding to the Pd-S stretching vibration (ν(Pd-S)), typically observed in the 250-300 cm⁻¹ region in the Raman spectrum.

Table 3: Vibrational Frequencies for a Bis(sulfito)palladate(II) Complex

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| νₐₛ(S-O) | 1050 - 1150 | IR, Raman |

| νₛ(S-O) | 950 - 1000 | IR, Raman |

| δ(O-S-O) | 600 - 650 | IR, Raman |

| ν(Pd-S) | 250 - 300 | Raman |

Resonant Raman (RR) spectroscopy is an advanced technique where the excitation laser wavelength is tuned to match an electronic transition of the molecule. This results in a significant enhancement of the vibrational modes coupled to that electronic transition. acs.org While specific RR studies on dipotassium (B57713);palladium(2+);disulfite are not widely reported, the technique is highly valuable for studying the electronic states of square-planar Pd(II) complexes. acs.orgnih.gov

For a d⁸ square-planar complex, ligand-to-metal charge transfer (LMCT) bands are often present in the UV-visible region. By tuning the laser into these S(σ) → Pd(dx²-y²) transitions, one would expect a selective enhancement of the ν(Pd-S) stretching modes. This enhancement provides direct evidence of the coupling between the vibrational modes and the specific electronic transition, allowing for a more detailed assignment of the electronic spectrum and a deeper understanding of the nature of the palladium-sulfur bond. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of transition metal complexes. The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For a square-planar d⁸ complex like dipotassium palladium(2+) disulfite, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions. libretexts.orglibretexts.org

Solution-State NMR Spectroscopy for Ligand Dynamics and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination compounds in solution. While palladium itself has NMR-active isotopes, they are not commonly used due to technical challenges. Instead, NMR studies of palladium complexes typically focus on the nuclei of the ligands, such as ¹H, ¹³C, or ³¹P. chemrxiv.org

The lability of ligands in square-planar Pd(II) complexes is a well-documented phenomenon. rsc.org The rate of ligand exchange can often be followed by monitoring the changes in the chemical shifts of the incoming or outgoing ligands. Variable-temperature NMR studies can also provide thermodynamic and kinetic parameters for these exchange processes. researchgate.net

The following table illustrates the application of NMR in characterizing the coordination environment of palladium(II) complexes with different ligands.

| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Significance | Reference |

|---|---|---|---|---|---|

| [Pd(pip2NNN)Cl]+ | 1H | Acetonitrile-d3 | 7.4-8.15 | Pyridyl protons, indicates C2 symmetry. | rsc.org |

| [Pd(pip2NNN)Cl]+ | 1H | Acetonitrile-d3 | 4.6 | Benzylic protons, indicates low rotational barrier. | rsc.org |

| Pd(PPh₃)₂(DMSO-d6)₂₂ | ³¹P | DMSO-d6 | ~25 | Phosphorus resonance of coordinated triphenylphosphine. |

Theoretical Spectroscopy (e.g., TD-DFT Calculations) for Spectral Interpretation

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable for interpreting the electronic spectra of transition metal complexes. TD-DFT calculations can predict the energies and intensities of electronic transitions, which can then be correlated with experimental UV-Vis spectra. This allows for a more definitive assignment of the observed absorption bands to specific electronic transitions (e.g., d-d or LMCT). acs.org

For dipotassium palladium(2+) disulfite, a TD-DFT calculation would begin with the optimization of the ground-state geometry of the [Pd(SO₃)₂]²⁻ anion. Subsequent TD-DFT calculations on this optimized structure would yield a series of excited states, each with a corresponding excitation energy and oscillator strength. The calculated excitation energies correspond to the positions of the absorption bands (λmax), while the oscillator strengths relate to their intensities (ε).

By analyzing the molecular orbitals involved in each calculated transition, one can determine its character. For example, a transition from an orbital primarily located on the sulfite ligands to an orbital centered on the palladium atom would be assigned as an LMCT transition.

The table below provides examples of how TD-DFT has been used to assign electronic transitions in other palladium(II) complexes.

| Complex | Calculated λ (nm) | Experimental λ (nm) | Character of Transition | Reference |

|---|---|---|---|---|

| [Pd(hzpy)(ox)] | 308 | 310 | π(hzpy) → d(Pd) LMCT | acs.org |

| [Pd(hzpy)(ox)] | 385 | 380 | d(Pd) → π*(hzpy) MLCT | acs.org |

| [Pd(hzpy)(ma)] | 309 | 310 | π(hzpy) → d(Pd) LMCT | acs.org |

Chemical Reactivity and Reaction Mechanisms

Ligand Exchange Dynamics and Kinetics in Solution

The sulfite (B76179) ligands in the [Pd(SO₃)₂]²⁻ complex can be substituted by other ligands, a fundamental process in its reaction chemistry. The kinetics of these ligand exchange reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature.

Studies on analogous square-planar palladium(II) complexes show that ligand exchange often proceeds via an associative mechanism. researchgate.net In this mechanism, the incoming ligand first coordinates to the palladium center, forming a five-coordinate intermediate, before the original ligand departs. The rate of these reactions can vary significantly. For instance, reactions of palladium(II) complexes with soft donor atoms like sulfur or phosphorus are often rapid. nih.govresearchgate.net

The solvent can play a crucial role. In polar solvents like DMSO, ligand exchange around Pd(II) centers can be promoted, especially with heating, leading to new equilibrium states. researchgate.net In contrast, some complexes may show no ligand exchange in the same solvent at room temperature, highlighting the importance of thermal energy in overcoming the activation barrier. researchgate.net Research on various palladium(II) complexes has demonstrated that the lability of a coordinated group is key; for example, a weakly bound carbonyl group is replaced more rapidly and in higher yield than a more strongly bound chloride ligand. nih.gov

Table 1: Factors Influencing Ligand Exchange in Pd(II) Complexes

| Factor | Influence on Ligand Exchange | Example |

| Incoming Ligand | Ligands with soft donor atoms (e.g., S, P) generally react faster. | Triphenylphosphine (PPh₃) can readily displace other ligands. nih.gov |

| Solvent Polarity | Polar solvents can facilitate the formation of intermediates and promote exchange. | Heating a Pd(II) complex in DMSO can induce ligand exchange that doesn't occur at room temperature. researchgate.net |

| Temperature | Higher temperatures provide the necessary activation energy for the exchange process. | Ligand exchange in some Pd(II) systems is only observed upon heating. researchgate.net |

| Leaving Group | Weaker bonds to the Pd(II) center lead to faster substitution. | A coordinated carbonyl ester is more labile than a chloride ligand. nih.gov |

Redox Chemistry of Palladium(II) and the Disulfite Ligand

The redox chemistry of the K₂[Pd(SO₃)₂] complex involves both the palladium center and the sulfite ligands. Palladium(II) is a well-known participant in redox reactions, often being reduced to palladium(0) or, less commonly, oxidized. The sulfite ligand (SO₃²⁻) can be oxidized to sulfate (B86663) (SO₄²⁻).

The Pd(II)/Pd(0) redox couple is central to many catalytic applications. The reduction of Pd(II) complexes can be achieved using various reducing agents. researchgate.net For example, formic acid is often used as a hydrogen donor to reduce Pd(II) to Pd(0) in catalytic transfer hydrogenation reactions. bau.edu.lb The stability of Pd(II) complexes against reduction is highly dependent on the ligands; for instance, the [Pd(CN)₄]²⁻ complex has a very high stability constant, making its reduction in aqueous solutions difficult. researchgate.net

The sulfite ligand itself is susceptible to oxidation. In the presence of oxidizing agents, or even under certain electrochemically-induced conditions, sulfite can be oxidized. nih.gov This can be a competing reaction pathway. For example, in systems where hydrogen peroxide is present, sulfite can be rapidly depleted through oxidation, which in turn can affect the reactivity at the palladium center. nih.gov Conversely, the disulfite anion can be formed from the oxidation of dithionite.

It is also noted that the interaction between Pd(II) and sulfur-containing ligands is strong, a characteristic of the soft Lewis acid nature of Pd(II) and the soft Lewis base nature of sulfur. researchgate.net This affinity can lead to the formation of very stable complexes.

Hydrolytic Stability and Decomposition Pathways

In aqueous solutions, the stability of the [Pd(SO₃)₂]²⁻ complex is a critical consideration. Palladium(II) ions are known to undergo hydrolysis, particularly as pH increases and at elevated temperatures. researchgate.net The hydrolysis of Pd(II) can lead to the formation of various hydroxide (B78521) complexes, such as [Pd(OH)]⁺ and Pd(OH)₂. researchgate.net This process is enhanced with increasing temperature, with significant hydrolysis observed even in acidic solutions at temperatures of 50–70°C. researchgate.net

The sulfite ligand itself has a complex aqueous chemistry. In solution, the disulfite ion (S₂O₅²⁻), which is present in solid potassium metabisulfite (B1197395), is in equilibrium with the bisulfite ion (HSO₃⁻) and sulfite ion (SO₃²⁻). The dominant species depends on the pH of the solution.

The decomposition of the [Pd(SO₃)₂]²⁻ complex in water can be influenced by these equilibria. Hydrolysis might lead to the displacement of the sulfite ligands by hydroxide ions. Furthermore, under certain conditions, disproportionation of the sulfite ligand into sulfate and sulfide (B99878) can occur, although this is more common at higher temperatures. researchgate.net The formation of insoluble palladium(II) sulfide (PdS), a brown or black solid, is a potential decomposition pathway, as PdS is readily formed when a source of sulfide (like H₂S) is introduced to a solution containing Pd(II). wikipedia.orgamericanelements.com

Thermal Decomposition Processes and Mechanisms

When heated, dipotassium (B57713);palladium(2+);disulfite undergoes thermal decomposition. The specific pathway and products depend on the temperature and atmosphere. Thermal analysis of related potassium oxo-salts of sulfur provides insight into the likely decomposition steps. utwente.nl

For potassium pyrosulfate (K₂S₂O₇), a related compound, decomposition to potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃) occurs at elevated temperatures, typically in the range of 430–620°C. utwente.nl A similar process is expected for K₂[Pd(SO₃)₂]. The decomposition would likely proceed through the loss of sulfur dioxide (SO₂), as sulfite salts typically decompose to an oxide and SO₂.

Initial Decomposition: K₂Pd(SO₃)₂ → K₂O(s) + PdO(s) + 2SO₂(g)

Further Reactions: The initial products may react further at higher temperatures. For example, palladium(II) oxide (PdO) itself decomposes to palladium metal and oxygen at temperatures above 800°C.

It is also known that heating sodium and potassium bisulfite can lead to the formation of the SO₂⁻ radical as an intermediate product during decomposition at temperatures between 200°C and 280°C. researchgate.net The thermal decomposition temperature is a critical parameter when using such salts as precursors, as lower decomposition temperatures can help in achieving better dispersion of the final metal particles by suppressing agglomeration. google.com

Role as a Precursor or Intermediate in Aqueous and Non-Aqueous Systems

Palladium complexes are widely used as precursors or catalysts in a vast array of chemical transformations. ontosight.aiacs.org Dipotassium;palladium(2+);disulfite, or the related potassium tetrachloropalladate(II), can serve as a source of soluble palladium(II) for the synthesis of other palladium complexes and materials. ontosight.aisamaterials.com

In aqueous systems, it can be used to synthesize other palladium-ligand complexes through ligand exchange reactions. ontosight.ainih.gov For example, reacting K₂[Pd(SO₃)₂] with a desired ligand in water can lead to the formation of a new palladium complex, with the potassium sulfite acting as a leaving group.

The compound also has potential applications in catalysis. Palladium(II) complexes are known to catalyze various oxidation reactions and cross-coupling reactions like the Suzuki and Heck reactions. ontosight.aiyoutube.com The sulfite ligand can influence the reactivity and selectivity of the palladium center. ontosight.ai More specifically, potassium metabisulfite (a source of the disulfite/sulfite ligand) has been used as a sulfur dioxide equivalent in palladium-catalyzed aminosulfonylation reactions, demonstrating its role as a key intermediate in forming sulfur-containing organic molecules. rsc.org

In the synthesis of materials, palladium salts are common precursors for creating palladium nanoparticles (PdNPs). nih.gov This typically involves the reduction of the Pd(II) precursor in the presence of a stabilizing agent. google.comnih.gov While carboxylate and chloride complexes are more commonly cited, a soluble sulfite complex could potentially be used in a similar fashion, where the Pd(II) is reduced to Pd(0) to form nanoparticles.

Mechanistic Aspects of Catalytic Applications

Investigation of Palladium-Mediated Sulfur Dioxide Insertion Reactions

The catalytic cycle for palladium-mediated SO₂ insertion reactions generally begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov The cycle then proceeds through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) or a similar electrophile, undergoing oxidative addition to form a Pd(II) intermediate (Ar-Pd-X). libretexts.orgnih.gov This step is often the initiation point of the main catalytic loop.

SO₂ Insertion: The sulfur dioxide molecule, generated in situ from the disulfite source, inserts into the Aryl-Palladium bond of the intermediate. This step forms a palladium sulfinate complex (Ar-SO₂-Pd-X). This insertion is a key step in forming the C-S bond framework. researchgate.net

Transmetalation or Ligand Exchange: In multicomponent reactions, a nucleophile or another coupling partner can displace the halide on the palladium center in a step known as transmetalation. nih.govacs.org In other variations, the sulfinate intermediate might react directly.

Reductive Elimination: The final step involves the reductive elimination of the desired sulfonylated product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Throughout this cycle, several palladium intermediates are formed. The palladium sulfinate complex is a critical, often observable, intermediate. nih.govacs.org In some systems, particularly with chelating ligands like those found in pyridine (B92270) sulfinates, this Pd(II) sulfinate complex can be the catalyst's resting state, with the subsequent loss of SO₂ (in desulfinative couplings) or reductive elimination being the turnover-limiting step. nih.gov

Handling gaseous sulfur dioxide in a laboratory setting is often challenging due to its toxicity and difficulty in precise dosing. Consequently, solid, stable SO₂ surrogates are highly valuable. Potassium disulfite (K₂S₂O₅), along with other salts like sodium metabisulfite (B1197395) or DABCO-bis(sulfur dioxide) (DABSO), serves as an excellent in situ source of SO₂ under thermal or chemical activation. researchgate.netacs.org

In the context of palladium catalysis, the disulfite salt decomposes under the reaction conditions to release a controlled amount of SO₂, which is then readily available for the insertion step in the catalytic cycle. researchgate.net This approach avoids the need for gaseous SO₂ and allows for more practical and scalable reaction setups. For instance, palladium-catalyzed sulfonylation of aryl bromides has been successfully achieved using DABSO as the SO₂ source, followed by in situ trapping of the resulting sulfinate to produce sulfonyl fluorides. researchgate.net This highlights the "lynchpin" role of the sulfinate intermediate generated from the SO₂ surrogate. acs.org

Mechanisms of C-S Bond Formation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a powerful method for forming carbon-sulfur (C-S) bonds, leading to the synthesis of aryl sulfides and sulfones. rsc.org The mechanism hinges on the versatile reactivity of palladium complexes. When using a sulfinate salt or an SO₂ source like disulfite, the key process is often termed sulfonylation.

A general mechanism for palladium-catalyzed C-S bond formation via sulfonylation involves:

Generation of an active Pd(0) catalyst from a Pd(II) precursor. researchgate.net

Oxidative addition of an aryl halide (Ar-X) to the Pd(0) center to form an Ar-Pd(II)-X complex. nih.govacs.org

Formation of a palladium sulfinate intermediate, [Ar-Pd(II)-SO₂R], either by insertion of SO₂ followed by reaction with an organometallic reagent or by transmetalation with a pre-formed sulfinate salt. nih.gov

Reductive elimination from this intermediate releases the final sulfone product (Ar-SO₂-R) and regenerates the Pd(0) catalyst.

In desulfinative cross-coupling reactions, a sulfinate salt (Ar'-SO₂M) acts as the coupling partner. Here, after oxidative addition of the aryl halide (Ar-X) to Pd(0), transmetalation occurs with the sulfinate salt to form a palladium sulfinate intermediate, [Ar-Pd(II)-SO₂Ar']. This intermediate then undergoes SO₂ extrusion followed by reductive elimination to form a biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst. nih.gov The specific pathway and turnover-limiting step can depend significantly on the nature of the sulfinate (e.g., carbocyclic vs. heterocyclic). nih.govacs.org

| Reaction Type | Key Intermediate | Key Mechanistic Step | Product Class |

| Sulfonylation | Palladium Sulfinate | SO₂ Insertion | Sulfones, Sulfonamides |

| Desulfinative Coupling | Palladium Sulfinate | SO₂ Extrusion | Biaryls, Heterobiaryls |

Computational Modeling of Catalytic Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. wildlife-biodiversity.comresearchgate.net These studies provide deep insights into the structures of intermediates and the energy profiles of transition states, which are often difficult to determine experimentally. mdpi.com

For palladium-catalyzed reactions involving sulfur dioxide, computational modeling can:

Predict Reaction Pathways: DFT calculations help map out the entire catalytic cycle, comparing the energy barriers for competing pathways to determine the most likely mechanism. nih.gov

Characterize Intermediates: The geometries and electronic structures of key intermediates, such as the Pd(0) active species, oxidative addition complexes, and crucial palladium sulfinate intermediates, can be precisely modeled. wildlife-biodiversity.commdpi.com

Identify Rate-Determining Steps: By calculating the Gibbs free energy of activation for each elementary step (oxidative addition, insertion, reductive elimination), the turnover-limiting step of the catalytic cycle can be identified. researchgate.net For example, studies have shown that for certain sulfinate reagents, the loss of SO₂ from a chelated Pd(II) intermediate is rate-limiting, while for others, transmetalation is the slowest step. nih.gov

Explain Ligand Effects: Modeling helps to understand how the steric and electronic properties of ligands attached to the palladium center influence the catalyst's activity and selectivity. nih.gov

These computational insights are crucial for the rational design of more efficient catalysts and for expanding the scope of these reactions to new substrates. wildlife-biodiversity.com

Regeneration and Deactivation Mechanisms of the Catalyst

The stability and longevity of palladium catalysts are critical for their practical and industrial application. However, catalyst deactivation is a common issue that can occur through several mechanisms. lzchemical.com

Deactivation Mechanisms:

Poisoning: Sulfur compounds are well-known poisons for palladium catalysts. lzchemical.com They can bind strongly to the palladium surface, blocking active sites and inhibiting catalytic activity. This is particularly relevant in reactions involving disulfites or other sulfur reagents, where excess sulfur species can lead to irreversible deactivation. acs.orgidc-online.com

Sintering/Agglomeration: At the high temperatures often required for cross-coupling reactions, finely dispersed palladium nanoparticles on a support can migrate and coalesce into larger, less active particles. This loss of active surface area leads to a significant drop in catalytic performance. lzchemical.commdpi.com

Leaching: The palladium metal can be stripped from its support and dissolve into the reaction medium, a process known as leaching. This not only deactivates the catalyst but also contaminates the product. lzchemical.com Leaching can be promoted by certain reagents or reaction conditions. mdpi.com

Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores, leading to deactivation. lzchemical.com

Regeneration Strategies: Restoring the activity of a deactivated palladium catalyst is economically and environmentally important. Several regeneration methods have been developed:

Oxidative Treatment: For catalysts poisoned by sulfur or deactivated by coking, treatment with an oxidizing agent can be effective. For instance, sulfide-fouled palladium catalysts have been regenerated using reagents like potassium permanganate (B83412) or hypochlorite (B82951) to oxidize the poisoning species. idc-online.com Heating the catalyst in a controlled stream of nitrogen and water vapor has also been shown to partially restore activity by removing deposited products. researchgate.net

Solvent Washing: In cases where deactivation is caused by the deposition of reaction products or intermediates, washing the catalyst with appropriate solvents can remove the blockage. researchgate.netmdpi.com Studies have shown that a combination of solvents like chloroform (B151607) and glacial acetic acid, coupled with sonication, can effectively regenerate palladium catalysts by clearing blocked pores. researchgate.netmdpi.com

The choice of regeneration method depends heavily on the specific cause of deactivation.

| Deactivation Mechanism | Description | Potential Regeneration Method |

| Poisoning | Strong binding of inhibitors (e.g., sulfur) to active sites. lzchemical.com | Chemical/Oxidative treatment (e.g., with KMnO₄). idc-online.com |

| Sintering | Growth of metal particles, reducing active surface area. mdpi.com | Often irreversible; redispersion is difficult. |

| Leaching | Loss of active metal from the support into the solution. lzchemical.com | Generally irreversible; requires re-impregnation. |

| Coking | Deposition of carbonaceous residues on the catalyst surface. researchgate.net | Controlled oxidation/combustion of coke. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the strength of chemical bonds. For the [Pd(SO₃)₂]²⁻ complex, the BDE of the Pd-S bond would be a critical parameter for assessing its stability. In analogous palladium(II) complexes with sulfur-containing ligands, DFT has been used to show that palladium forms strong bonds with sulfur. researchgate.net The dissociation of a sulfite (B76179) ligand from the complex can be represented as:

[Pd(SO₃)₂]²⁻ → [Pd(SO₃)] + SO₃²⁻

The energy required for this process would be calculated, providing a direct measure of the stability of the complex in the gas phase. It is anticipated that the Pd-S bond in this complex would be quite strong, reflecting the affinity of the soft Lewis acid Pd(II) for the soft sulfur donor atom of the sulfite ligand.

Table 1: Hypothetical Bond Dissociation Energies (BDEs) for [Pd(SO₃)₂]²⁻ Calculated by DFT

| Bond | Dissociation Products | Hypothetical BDE (kcal/mol) |

| Pd-S | [Pd(SO₃)] + SO₃²⁻ | 75 - 95 |

| S-O | [Pd(SO₃)(O₂)]²⁻ + S | 110 - 130 |

Note: These values are hypothetical and based on typical ranges for similar palladium-sulfur bonds calculated in other studies. Actual values would require specific DFT calculations.

DFT calculations provide a detailed picture of the molecular orbitals (MOs) of the complex, which is essential for understanding the nature of the chemical bonds and the electronic properties. For a square-planar d⁸ metal complex like [Pd(SO₃)₂]²⁻, the interaction between the palladium d-orbitals and the orbitals of the sulfite ligands would be of primary interest.

Ligand Field Theory, informed by DFT results, would describe the splitting of the palladium d-orbitals in the square-planar environment. The sulfite ligand can coordinate through either sulfur or oxygen. Given palladium's soft nature, coordination through sulfur is more likely. The sulfite ligand is a π-acceptor, capable of accepting electron density from the metal d-orbitals into its empty orbitals. This back-donation would strengthen the Pd-S bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest, as their energy gap influences the reactivity and electronic spectra of the complex. rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for studying static, gas-phase properties, molecular dynamics (MD) simulations are necessary to understand the behavior of the complex in solution. An MD simulation of dipotassium (B57713) palladium(II) disulfite in water would model the interactions between the [Pd(SO₃)₂]²⁻ anion, the potassium cations, and the surrounding water molecules over time.

Such simulations could reveal:

The structure of the hydration shells around the complex and the counter-ions.

The stability of the complex in an aqueous environment, including the potential for ligand exchange with water molecules. acs.org

The dynamics of the sulfite ligands, such as rotational and vibrational motions.

For palladium(II) complexes, MD simulations have been used to study their interaction with biological molecules and their stability in solution, which is often a key factor in their application. researchgate.net

Reaction Pathway Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the mechanisms of reactions involving [Pd(SO₃)₂]²⁻, such as ligand substitution or redox processes, computational chemists employ reaction pathway optimization techniques. These methods are used to locate the transition state (TS) structure for a given reaction, which is the highest energy point along the reaction coordinate.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. nih.gov For example, the mechanism of the substitution of a sulfite ligand by a water molecule could be investigated to understand the complex's lability in aqueous solution.

Ab Initio Molecular Dynamics for Dynamic Processes

Ab initio molecular dynamics (AIMD) is a more computationally intensive technique that combines MD with electronic structure calculations (like DFT) at each time step. This allows for the study of dynamic processes where chemical bonds are formed or broken, without the need for a pre-defined force field.

An AIMD simulation could be used to study the dissociation of a sulfite ligand in real-time or to investigate the initial steps of a catalytic cycle if the complex were to be used as a catalyst. acs.orgosti.govnih.gov For instance, AIMD has been employed to study the nucleation of palladium on surfaces and the adsorption of molecules onto palladium surfaces, providing insights into dynamic surface processes. osti.govnih.govresearchgate.net

Ligand Design Principles Derived from Computational Studies

Computational studies on a series of related palladium(II) complexes can lead to the development of ligand design principles. By systematically varying the ligands and calculating properties such as stability, electronic structure, and reactivity, chemists can identify structure-property relationships. biointerfaceresearch.com

For the [Pd(SO₃)₂]²⁻ system, computational studies could explore how modifying the sulfite ligand (e.g., by replacing it with other sulfur-containing ligands like thiosulfate (B1220275) or by substituting the oxygen atoms) would affect the properties of the complex. This could lead to the design of new palladium complexes with tailored properties for specific applications, such as catalysis or materials science. The goal would be to tune the electronic and steric properties of the ligands to achieve the desired reactivity and stability. nih.govacs.org

Materials Science and Environmental Chemistry Perspectives

Formation of Palladium Sulfide (B99878) Nanomaterials from Disulfite Precursors (if applicable)

The direct use of dipotassium (B57713);palladium(2+);disulfite as a precursor for palladium sulfide nanomaterials is not described in current research. However, studies on other sulfur-containing palladium compounds provide a blueprint for how such a process might occur. For instance, palladium sulfide nanoparticles have been successfully synthesized via the thermolysis of palladium-thiolate clusters. researchgate.netx-mol.com In one method, a palladium(II) thiolate complex, [Pd(SCH3)2]6, is formed and subsequently decomposed under different pyrolysis conditions to yield either palladium or palladium sulfides. researchgate.netx-mol.com

Another relevant approach involves the reduction of a carbon-supported palladium sulfate (B86663) precursor under a hydrogen atmosphere. esrf.fr This process leads to the formation of a catalytically active Pd4S phase. esrf.fr The reaction proceeds through the initial formation of palladium hydride, which is then transformed into metallic palladium at elevated temperatures before finally reacting to form the palladium sulfide phase. esrf.fr The decomposition and reduction of the sulfate anions are key to this transformation. esrf.fr While a disulfite is distinct from a sulfate, this demonstrates the feasibility of forming palladium sulfides from palladium-oxysulfur compounds.

Electrochemical Behavior and Redox Potentials

Specific electrochemical data for dipotassium;palladium(2+);disulfite is not available. However, the electrochemical behavior of palladium and its complexes in the presence of sulfite (B76179) and other sulfur compounds has been investigated, offering valuable insights.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of chemical species. For palladium, CV studies in various electrolytes reveal characteristic peaks corresponding to the oxidation and reduction of the metal and the adsorption and desorption of species like hydrogen. researchgate.netresearchgate.net For example, in a nitric acid medium, the cyclic voltammogram of palladium(II) shows distinct reduction peaks for the formation of palladium(0) and the adsorption of hydrogen, and oxidation peaks for the desorption of hydrogen and the oxidation of palladium(0) to palladium(II). researchgate.net

The presence of sulfur compounds like sulfite can significantly alter the electrochemical response of palladium. Studies on the electrodeposition of palladium have utilized chronoamperometry to investigate the nucleation and growth of palladium nanoparticles. soton.ac.uk The presence of surfactants in the deposition solution, for instance, affects the nucleation parameters and the resulting morphology of the palladium deposits. soton.ac.uk In the context of sulfite, it is known to interact with palladium surfaces, and at certain concentrations, can lead to catalyst poisoning. nih.gov This interaction would undoubtedly be reflected in the cyclic voltammograms and chronoamperometric transients of a palladium electrode in a sulfite-containing solution.

Table 1: Summary of Electrochemical Behavior of Related Palladium Systems

| System | Technique | Observed Phenomena | Reference(s) |

| Palladium(II) in Nitric Acid | Cyclic Voltammetry | Reduction of Pd(II) to Pd(0), hydrogen adsorption/desorption peaks, oxidation of Pd(0) to Pd(II). | researchgate.net |

| Palladium Electrodeposition | Cyclic Voltammetry, Chronoamperometry | Nucleation and growth of palladium nanoparticles, influence of surfactants on deposit morphology. | soton.ac.uk |

| Palladium Electrode in Sulfuric Acid | Cyclic Voltammetry | Monolayer oxide formation and reduction, premonolayer oxidation/reduction of palladium atoms. | researchgate.net |

| Palladium Complexes with Organic Sulfides | Differential Pulse Polarography | One- or two-step reduction of Pd(II) complexes, dependence of half-wave potential on ligand structure. | nih.gov |

Electrocatalytic Properties and Mechanisms

Palladium is a renowned electrocatalyst for various reactions, including the hydrogen evolution reaction and the oxidation of small organic molecules. soton.ac.uk The presence of sulfur compounds can modulate this electrocatalytic activity. For instance, low concentrations of sulfite (≤ 1 mM) have been shown to enhance the palladium-catalyzed hydrodechlorination of trichloroethylene (B50587) (TCE). nih.gov This enhancement is attributed to the generation of the sulfite radical anion (SO3•−) under oxidizing conditions, which acts as a new reactive species. nih.gov However, higher concentrations of sulfite (3 mM) can initially inhibit the reaction due to poisoning of the palladium catalyst. nih.gov

The mechanism of interaction between sulfur compounds and palladium surfaces is complex. Sulfur-containing species can adsorb onto the palladium surface, blocking active sites for catalysis. rsc.org In some cases, this can lead to the formation of stable palladium sulfide phases, which can alter the catalytic selectivity and activity. acs.org For example, sulfur-poisoned palladium catalysts (PdxSy) have been repurposed as active catalysts for Fenton-like processes, demonstrating a shift in catalytic pathways. acs.org

Photochemical Reactivity and Light-Induced Transformations

While there is no specific information on the photochemical reactivity of this compound, the broader field of palladium photochemistry offers some general principles. Palladium complexes can be photoexcited by visible light, leading to single-electron transfer processes and the formation of hybrid palladium/radical species. nih.gov These excited-state complexes can exhibit reactivity that is distinct from the ground-state, two-electron redox processes typical of classical palladium catalysis. nih.gov

Studies on platinum(II) and palladium(II) complexes with other ligands have shown that they can act as photosensitizers. researchgate.net The photochemical behavior, including the efficiency of photosensitization, is influenced by the nature of the metal ion and the coordinated ligands. researchgate.net It is plausible that a palladium-disulfite complex could undergo light-induced transformations, potentially involving the cleavage of palladium-sulfur or sulfur-oxygen bonds, but this remains a subject for future investigation.

Environmental Transformations and Fate of Palladium-Sulfur Species (Excluding Ecotoxicity)

The environmental fate of palladium is often linked to its use as a catalyst. A key concern is the potential for palladium to leach from catalytic converters and other industrial applications into the environment. nih.gov Once in the environment, palladium can interact with various species, including sulfur compounds.

Sulfur compounds, such as hydrogen sulfide and sulfite, are known to cause poisoning of palladium catalysts, which is a significant issue in industrial processes. rsc.org This poisoning involves the strong adsorption of sulfur onto the palladium surface, which can lead to the formation of bulk palladium sulfides. osti.gov This process can result in the deactivation of the catalyst. osti.gov The formation of stable palladium-sulfur bonds can also reduce the mobility of palladium in the environment. For example, sulfur-poisoned palladium catalysts have been shown to have improved stability against corrosion. acs.org

In the context of remediation, the interaction of palladium with sulfite has been explored for the degradation of environmental pollutants. As mentioned earlier, low concentrations of sulfite can enhance the palladium-catalyzed hydrodechlorination of TCE in oxic groundwater. nih.gov This suggests that under certain conditions, the presence of sulfite can be beneficial for environmental remediation processes involving palladium catalysts.

Design of Functional Materials Incorporating Palladium-Disulfite Units

Although materials based on palladium-disulfite units are not described, the design of functional materials incorporating palladium and other sulfur-containing ligands is an active area of research. Palladium complexes with phosphine-sulfonate ligands, for example, have been synthesized and investigated as catalysts for olefin polymerization. rsc.org These ligands coordinate to the palladium center through both the phosphorus and oxygen atoms of the sulfonate group, creating a stable complex with specific catalytic properties. rsc.org

Furthermore, palladium-sulfinate complexes have emerged as important intermediates and reagents in organic synthesis, particularly in cross-coupling reactions. acs.orgnih.govacs.org The ability to form and control the reactivity of palladium-sulfur bonds is crucial for the development of new catalytic methodologies. acs.org These examples demonstrate the potential for designing novel functional materials by incorporating palladium with various sulfur-oxygen ligands. The specific properties of a hypothetical palladium-disulfite material would depend on the coordination chemistry of the disulfite ligand with the palladium center, a topic that warrants further exploration.

Conclusion and Future Research Directions

Synthesis of Potassium Disulfitopalladate(II): Achievements and Remaining Challenges

The synthesis of potassium disulfitopalladate(II) typically involves the reaction of a palladium(II) salt with a source of sulfite (B76179) ions in an aqueous solution. A common laboratory-scale preparation involves treating an aqueous solution of potassium tetrachloropalladate(II) (K₂PdCl₄) with potassium sulfite (K₂SO₃) or by bubbling sulfur dioxide gas through the solution. The general reaction can be represented as:

K₂PdCl₄ + 2K₂SO₃ → K₂Pd(SO₃)₂ + 4KCl

While the synthesis appears straightforward, significant challenges remain in consistently achieving high yields of the pure, crystalline product. One of the primary difficulties lies in the control of the reaction conditions, as the sulfite ion can exist in various protonated forms and can also be susceptible to oxidation, leading to the formation of sulfate (B86663) impurities. The presence of these byproducts can complicate the isolation and purification of the desired disulfitopalladate(II) complex.

Furthermore, the crystallization of potassium disulfitopalladate(II) from aqueous solutions can be a bottleneck in obtaining high-quality material suitable for detailed structural analysis and for applications requiring well-defined crystalline phases. mdpi.comacs.org Overcoming these challenges will require a more systematic study of the influence of pH, temperature, reactant concentrations, and the presence of additives on the reaction outcome and crystallization process.

Comprehensive Understanding of Structural and Electronic Properties

The disulfitopalladate(II) anion, [Pd(SO₃)₂]²⁻, is the core of this compound's chemistry. Based on the d⁸ electron configuration of the palladium(II) ion, a square planar geometry is expected for the complex, which is common for Pd(II) complexes. In this arrangement, the palladium atom would be coordinated to the sulfur atoms of the two sulfite ligands.

Spectroscopic techniques can provide valuable insights. The electronic spectrum (UV-Vis) of the [Pd(SO₃)₂]²⁻ ion in solution is expected to show d-d transitions, which are characteristic of the square planar geometry, as well as charge-transfer bands. nih.govacs.orgresearchgate.net Vibrational spectroscopy, such as Raman and infrared spectroscopy, can elucidate the coordination mode of the sulfite ligands. mdpi.comnih.govmdpi.comunl.pt The S-O stretching frequencies in the sulfite ion are sensitive to its coordination to the metal center and can distinguish between S-coordination and O-coordination. For instance, in the sulfite ion, the sulfur atom has a lone pair of electrons, making it a potential coordination site.

Elucidating Reactivity and Mechanistic Pathways

The reactivity of potassium disulfitopalladate(II) is largely governed by the palladium center and the coordinated sulfite ligands. The sulfite ligands can be susceptible to oxidation and can also be displaced by other ligands. A key study on the formation and reactivity of palladium(II) sulfito complexes in aqueous solution highlighted the kinetics and mechanisms of these reactions. mindat.orgacs.org Understanding these fundamental reaction pathways is essential for its application in catalysis and materials synthesis.

The palladium(II) center can undergo redox reactions, potentially being reduced to palladium(0) or oxidized to higher oxidation states under specific conditions. The sulfite ligands, being reducing agents themselves, can influence the redox stability of the palladium center. The study of the reaction mechanisms, including the identification of intermediates and transition states, is an area that warrants further investigation.

Future research should focus on systematically exploring the reactivity of K₂Pd(SO₃)₂ with a variety of reagents, including oxidizing agents, reducing agents, and different classes of ligands. Kinetic studies under various conditions will be instrumental in unraveling the detailed mechanistic pathways of these reactions.

Expanding Catalytic and Materials Science Applications

The applications of potassium disulfitopalladate(II) are still in their nascent stages, with the most well-documented use being in the detection of carbon monoxide. A notable application involves a fabric-based colorimetric sensor where polyester (B1180765) fabric is dyed with K₂Pd(SO₃)₂. nih.gov This sensor exhibits a rapid and selective color change upon exposure to carbon monoxide, even at low concentrations. nih.gov The proposed mechanism involves the reduction of Pd(II) to Pd(0) by carbon monoxide, leading to a visible color change.

While this is a promising application, the catalytic potential of this compound and other palladium sulfite complexes remains largely untapped. acs.orgresearchgate.netbendola.com Palladium complexes are renowned for their catalytic activity in a wide range of organic transformations. The unique electronic and steric properties imparted by the sulfite ligands could lead to novel catalytic selectivities. For instance, the compound could be explored as a catalyst or catalyst precursor in cross-coupling reactions, hydrogenations, or oxidations.

In materials science, the compound could serve as a precursor for the synthesis of palladium-containing nanomaterials or thin films. The thermal decomposition of K₂Pd(SO₃)₂ under controlled atmospheres could potentially yield palladium or palladium sulfide (B99878) nanoparticles with interesting catalytic or electronic properties.

Future research should aim to broaden the scope of applications for potassium disulfitopalladate(II). This includes screening its catalytic activity in various organic reactions and exploring its use as a precursor for the synthesis of advanced materials.

Emerging Methodologies for Advanced Characterization and Computational Modeling

The advancement in our understanding of potassium disulfitopalladate(II) will be greatly aided by the application of modern characterization techniques and computational modeling.

Advanced Characterization:

In-situ Spectroscopy: Techniques like in-situ Raman and UV-Vis spectroscopy can be employed to monitor the synthesis and reactions of K₂Pd(SO₃)₂ in real-time. mdpi.comnih.govmdpi.comunl.pt This would provide valuable information about the formation of intermediates and the kinetics of the processes.

Solid-State NMR: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the local environment of the palladium, potassium, and sulfur atoms in the solid state, complementing data from X-ray diffraction.

X-ray Absorption Spectroscopy (XAS): XAS can provide information on the oxidation state and coordination environment of the palladium atom, which is particularly useful for studying catalytic processes where the oxidation state of the metal may change.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be a powerful tool to predict the geometric and electronic structure of the [Pd(SO₃)₂]²⁻ complex. mdpi.commdpi.comresearchgate.net These calculations can help in assigning spectroscopic features and in understanding the nature of the metal-ligand bonding.

Mechanistic Studies: Computational modeling can be used to explore the potential energy surfaces of reactions involving potassium disulfitopalladate(II), helping to elucidate reaction mechanisms and predict the feasibility of different catalytic cycles. mdpi.com

Materials Properties Prediction: Theoretical calculations can be used to predict the properties of materials derived from K₂Pd(SO₃)₂, such as the catalytic activity of nanoparticles or the electronic band structure of thin films.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.